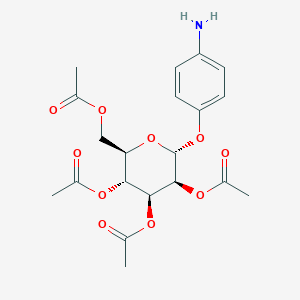

4-Aminophenyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside

Description

4-Aminophenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside is a glycoside derivative characterized by a mannopyranose core with acetyl-protecting groups at positions 2, 3, 4, and 6, and an aminophenyl aglycone. This compound is notable for its role in inhibiting glycoprotein glycosylation by blocking the incorporation of mannose residues during biosynthesis . Its structure enables interactions with carbohydrate-binding proteins, making it valuable for studying glycosylation-related disorders and developing therapeutics targeting diseases like cancer and autoimmune conditions . The compound’s synthesis typically involves regioselective acetylation of mannose followed by coupling to an aminophenyl group via glycosylation reactions .

Properties

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-aminophenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO10/c1-10(22)26-9-16-17(27-11(2)23)18(28-12(3)24)19(29-13(4)25)20(31-16)30-15-7-5-14(21)6-8-15/h5-8,16-20H,9,21H2,1-4H3/t16-,17-,18+,19+,20+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZPMBDMUIOXQQ-SLHNCBLASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)N)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC2=CC=C(C=C2)N)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminophenyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside typically involves the acetylation of a-D-mannopyranoside followed by the introduction of the aminophenyl group. One common method involves the following steps:

Acetylation: The starting material, a-D-mannopyranoside, is acetylated using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside.

Introduction of Aminophenyl Group: The acetylated mannopyranoside is then reacted with 4-aminophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Aminophenyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside can undergo various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding free hydroxyl groups.

Oxidation: The aminophenyl group can be oxidized to form quinone derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Hydrolysis: 4-Aminophenyl a-D-mannopyranoside.

Oxidation: Quinone derivatives of 4-Aminophenyl a-D-mannopyranoside.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

4-Aminophenyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside serves as a crucial building block in carbohydrate chemistry. It is utilized to synthesize more complex glycosides and glycoconjugates. Its unique acetylation pattern enhances its reactivity in glycosylation reactions, making it a valuable intermediate in synthesizing bioactive compounds .

Key Reactions:

- Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions.

- Oxidation: The aminophenyl group can be oxidized to form quinone derivatives.

| Reaction Type | Conditions | Products |

|---|---|---|

| Hydrolysis | Acidic/Basic | 4-Aminophenyl a-D-mannopyranoside |

| Oxidation | Oxidizing Agents (e.g., KMnO₄) | Quinone Derivatives |

Biology

In biological research, this compound acts as a substrate for studying enzyme activities, particularly glycosidases. Its structural modifications allow researchers to investigate enzyme kinetics and interactions with specific molecular targets. The ability to monitor these interactions using spectrophotometric methods provides insights into enzyme mechanisms .

Applications:

- Enzyme Activity Studies: Used to evaluate the effectiveness of glycosidases.

- Glycobiology Research: Investigating carbohydrate-protein interactions.

Medicine

The compound is being explored for its potential applications in drug delivery systems. Its ability to modify the surface of liposomes enhances their uptake kinetics, potentially improving drug bioavailability. This characteristic is particularly relevant for targeted therapies where efficient delivery of therapeutic agents is crucial .

Case Study:

- A study demonstrated that liposomes modified with this compound showed enhanced cellular uptake in Caco-2 cells, indicating its potential for use in oral drug delivery systems.

Industry

In industrial applications, this compound is employed as an intermediate for producing specialty chemicals. Its role in synthesizing other bioactive compounds makes it valuable in pharmaceutical manufacturing and chemical research.

Mechanism of Action

The mechanism of action of 4-Aminophenyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside involves its interaction with specific molecular targets. For example, as a substrate for glycosidases, it undergoes enzymatic hydrolysis, leading to the release of the aminophenyl group and the corresponding mannopyranoside. This interaction can be monitored using spectrophotometric methods to study enzyme kinetics and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituents

The structural diversity of mannopyranoside derivatives arises from variations in aglycone moieties, protecting groups, and functionalization at specific hydroxyl positions. Below is a comparative analysis:

Key Research Findings

- 4-Aminophenyl Derivative: Demonstrated potent inhibitory effects on mannosyltransferases in cancer cell lines, reducing tumor metastasis in vitro .

- 4-Methoxyphenyl Derivative : Exhibited high binding affinity to lectins, suggesting utility in anti-adhesion therapies against pathogens .

- Thioglycosides : Showed stability under acidic conditions, making them ideal for solid-phase glycoconjugate synthesis .

Biological Activity

4-Aminophenyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside is a modified oligosaccharide that combines a phenylamine group with a tetraacetylated D-mannopyranose structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in glycoscience.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₉N₁O₁₀

- Molecular Weight : 307.30 g/mol

- CAS Number : 187146-99-2

The structure features multiple acetyl groups that enhance solubility and reactivity. The presence of the amino group on the phenyl ring allows for further functionalization and interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. Research has shown that compounds with similar structural motifs can inhibit the growth of various bacterial strains. For instance:

- Case Study : A study demonstrated that derivatives of acetylated mannopyranosides showed effective inhibition against Escherichia coli and Staphylococcus aureus, indicating potential as antimicrobial agents .

Interaction with Carbohydrate-Binding Proteins

The compound's structure allows it to interact with carbohydrate-binding proteins (lectins), which are critical in cell recognition processes.

- Research Findings : In silico modeling has suggested that the acetylation pattern influences binding affinity towards FimH adhesin, a target for developing inhibitors against urinary tract infections . This suggests that modifications in the acetylation can enhance or reduce binding efficiency.

Enzyme Inhibition

This compound may also serve as an inhibitor for specific glycosidases due to its structural similarity to natural substrates.

- Enzyme Studies : Experiments have shown that similar acetylated carbohydrates can act as competitive inhibitors for glycosidases, suggesting potential therapeutic applications in managing glycosidase-related disorders .

Comparison of Biological Activities of Similar Compounds

Q & A

Q. What is the structural significance of the acetyl groups in 4-Aminophenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside?

The acetyl groups at the 2, 3, 4, and 6 positions protect hydroxyl groups on the mannose ring during synthetic procedures, preventing undesired side reactions (e.g., oxidation or glycosidic bond cleavage). This enhances solubility in organic solvents, facilitating purification via crystallization or chromatography . Post-synthesis, enzymatic or chemical deacetylation (e.g., using lipases or mild alkaline conditions) can selectively expose hydroxyl groups for downstream functionalization .

Q. How is 4-Aminophenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside synthesized?

A common method involves glycosylation of mannose derivatives with 4-aminophenol. For example:

Mannose penta-acetate activation : React α-D-mannopyranose with acetic anhydride to form 1,2,3,4,6-penta-O-acetyl-α-D-mannopyranose.

Glycosylation : Use a Lewis acid (e.g., BF₃·Et₂O) to activate the anomeric position, enabling coupling with 4-aminophenol.

Purification : Crystallization or silica gel chromatography in solvents like chloroform/hexane .

Critical step: Monitor reaction progress via TLC to avoid over-acetylation or decomposition.

Q. What are the primary applications of this compound in glycobiology?

It serves as a substrate for α-mannosidases to study enzyme kinetics, specificity, and inhibition. The 4-aminophenyl group allows conjugation to fluorophores or biotin via amine-reactive crosslinkers (e.g., NHS esters), enabling detection in assays . Unlike nitro- or methylumbelliferyl analogs, the aminophenyl moiety is less prone to spontaneous hydrolysis, improving stability in long-term assays .

Advanced Research Questions

Q. How can the anomeric configuration (α/β) of this compound be confirmed experimentally?

- NMR : The coupling constant (JH1-H2) in <sup>1</sup>H NMR distinguishes α (axial-axial coupling, J ≈ 1–3 Hz) from β (axial-equatorial, J ≈ 7–10 Hz) anomers. For α-configuration, δ ~5.3 ppm (H1) with a small coupling constant .

- X-ray crystallography : Provides definitive proof of stereochemistry. For example, a study on 4-Methoxyphenyl 1-thio-α-D-mannopyranoside derivatives confirmed α-configuration via crystallographic data .

Q. How can regioselective deacetylation be achieved for functionalizing specific hydroxyl groups?

- Enzymatic deacetylation : Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze acetyl groups at specific positions. For example, 6-O-deacetylation is favored in hydrophilic environments .

- Chemical methods : Use ammonia in methanol for partial deacetylation, monitored by <sup>13</sup>C NMR to track acetyl group removal .

Q. What experimental pitfalls arise when using this compound in α-mannosidase assays?

- Substrate inhibition : High concentrations (>2 mM) may inhibit enzyme activity. Optimize substrate concentration via Michaelis-Menten kinetics (plot V vs. [S]).

- Auto-hydrolysis : Acetyl groups may hydrolyze non-enzymatically at pH >7.0. Use buffered solutions (pH 5.0–6.5) and include negative controls without enzyme .

- Interference from the aminophenyl group : The amine may quench fluorescence or absorb in UV assays. Modify detection methods (e.g., derivatize with fluorescamine) .

Q. How to resolve contradictions in reported kinetic parameters (e.g., Km) for α-mannosidases using this substrate?

Discrepancies often arise from:

- Enzyme source : Recombinant vs. native enzymes may have varying glycosylation patterns affecting activity.

- Assay conditions : Temperature (25°C vs. 37°C) or ionic strength (e.g., 150 mM NaCl) alter enzyme stability.

- Substrate purity : Residual acetic acid from synthesis can inhibit enzymes. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Solution: Standardize assay protocols and cross-validate with a reference substrate (e.g., 4-Nitrophenyl α-D-mannopyranoside) .

Q. Can this compound be used to synthesize glycoconjugates for studying carbohydrate-protein interactions?

Yes. The 4-aminophenyl group enables:

- Biotinylation : React with NHS-PEG4-biotin for immobilization on streptavidin-coated surfaces.

- Click chemistry : Convert the amine to an azide (via diazotransfer) for CuAAC or SPAAC reactions with alkyne-modified proteins .

Example: A study on methyl 3,6-di-O-mannopyranoside derivatives used similar strategies to probe lectin binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.